Basic Violet 1 (Technical Grade)
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Overview
Description
Preparation Methods
Basic Violet 1 can be synthesized through the oxidative condensation of dimethylaniline in the presence of copper sulfate, phenol, and salt . The process involves several steps, including basic transformation, acid transformation, and salting out . Industrial production methods typically follow similar synthetic routes but on a larger scale to meet commercial demands .
Chemical Reactions Analysis
Basic Violet 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Basic Violet 1 can be reduced to its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Basic Violet 1 has a wide range of scientific research applications:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The dye is employed in biological staining to visualize cellular components under a microscope.
Mechanism of Action
The mechanism of action of Basic Violet 1 involves its interaction with cellular components. The dye binds to nucleic acids and proteins, allowing for the visualization of cellular structures under a microscope . In its antibacterial application, Basic Violet 1 disrupts the cell membrane of bacteria, leading to cell death .
Comparison with Similar Compounds
Basic Violet 1 is similar to other synthetic dyes such as Crystal Violet and Methyl Green. it is unique in its specific shade and its applications in both biological staining and industrial dyeing . Similar compounds include:
Crystal Violet: Another synthetic dye used in biological staining and as a pH indicator.
Methyl Green: Used primarily in biological staining for visualizing nucleic acids.
Basic Violet 1 stands out due to its versatility and effectiveness in various applications .
Properties
CAS No. |
71143-08-3 |
---|---|
Molecular Formula |
C24H28N3.Cl C24H28ClN3 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C24H27N3.ClH/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5;/h6-17H,1-5H3;1H |
InChI Key |
JFTBTTPUYRGXDG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] |
Related CAS |
603-47-4 71143-08-3 |
Origin of Product |
United States |
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